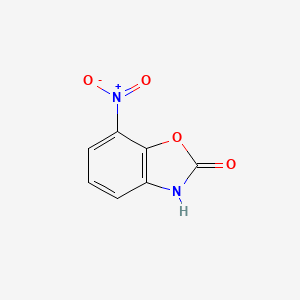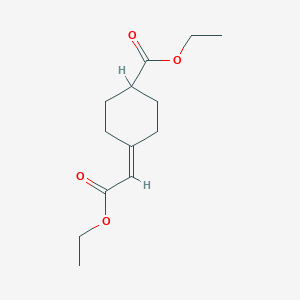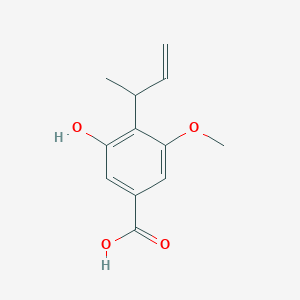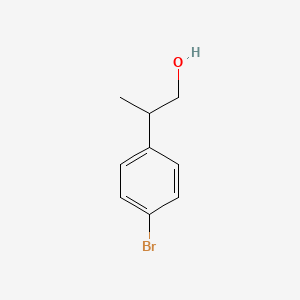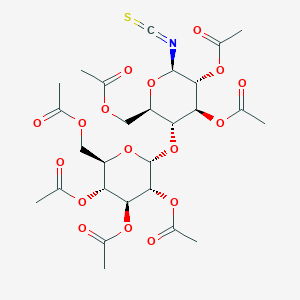
Pantoprazole impurity I
概要
説明
Pantoprazole impurity I is a chemical compound that is often encountered as a byproduct during the synthesis of pantoprazole, a proton pump inhibitor used to treat conditions like gastroesophageal reflux disease and Zollinger-Ellison syndrome. Impurities in pharmaceutical compounds are critical to identify and control, as they can affect the safety and efficacy of the drug.
作用機序
Target of Action
Pantoprazole, including its impurities, primarily targets the (H+, K+)-ATPase enzyme , also known as the proton pump , located at the secretory surface of gastric parietal cells . This enzyme plays a crucial role in the final step of gastric acid production .
Mode of Action
Pantoprazole exerts its stomach acid-suppressing effects by preventing the final step in gastric acid production. It achieves this by covalently binding to sulfhydryl groups of cysteines found on the (H+, K+)-ATPase enzyme . This interaction leads to the inhibition of both basal and stimulated gastric acid secretion, irrespective of the stimulus . As the binding of pantoprazole to the (H+, K+)-ATPase enzyme is irreversible, new enzyme needs to be expressed in order to resume acid secretion .
Biochemical Pathways
The primary biochemical pathway affected by pantoprazole is the gastric acid secretion pathway . By inhibiting the (H+, K+)-ATPase enzyme, pantoprazole disrupts the balance of hydrogen and potassium ions, thereby reducing the production of gastric acid . This has downstream effects on digestion and absorption processes in the stomach.
Pharmacokinetics
Pantoprazole is well absorbed and undergoes little first-pass metabolism, with an absolute bioavailability of approximately 77% . It is mainly distributed to the extracellular fluid, with an apparent volume of distribution being 11.0–23.6 L . Pantoprazole is mainly metabolized by the liver, has a total serum clearance of 0.1 l/h/kg, and a serum elimination half-life of about 1.1 hours . Approximately 98% of pantoprazole is bound to serum proteins .
Result of Action
The molecular and cellular effects of pantoprazole’s action primarily involve the reduction of gastric acid secretion . This leads to a decrease in gastric acidity, which can promote the healing of tissue damage caused by gastric acid, such as in conditions like erosive esophagitis . It also helps control symptoms related to pathological hypersecretory conditions .
Action Environment
The action, efficacy, and stability of pantoprazole can be influenced by various environmental factors. For instance, the pH of the stomach can affect the drug’s solubility and absorption . Additionally, the presence of food in the stomach can delay the absorption of pantoprazole . Furthermore, the drug’s action can be influenced by the patient’s metabolic state, which can be affected by factors such as age, liver function, and genetic polymorphisms .
生化学分析
Biochemical Properties
Pantoprazole impurity I, like Pantoprazole, may interact with various enzymes, proteins, and other biomolecules. The main metabolic pathway of Pantoprazole involves demethylation by the hepatic cytochrome enzyme CYP2C19, followed by sulfation . This compound, as a derivative, could potentially follow a similar metabolic pathway, interacting with the same enzymes and proteins.
Cellular Effects
Pantoprazole has been shown to inhibit gastric acid secretion . This effect is achieved by the drug’s interaction with the hydrogen-potassium ATPase pump on the luminal surface of the parietal cell membrane . This compound may have similar effects on cellular processes, given its structural similarity to Pantoprazole.
Molecular Mechanism
Pantoprazole works by irreversibly binding to and inhibiting the hydrogen-potassium ATPase pump that resides on the luminal surface of the parietal cell membrane . Given the structural similarity, this compound may exert its effects at the molecular level through similar binding interactions with biomolecules.
Temporal Effects in Laboratory Settings
Pantoprazole has been shown to have a robust plasma concentration-time curve , suggesting that it remains stable over time
Dosage Effects in Animal Models
Pantoprazole has been studied in goats, where it was characterized by rapid elimination compared to other veterinary species when administered intravenously at 1 mg/kg as a single dose .
Metabolic Pathways
Pantoprazole is mainly metabolized by demethylation, by CYP2C19, followed by sulfation . This compound, being a derivative of Pantoprazole, could potentially be involved in similar metabolic pathways.
Transport and Distribution
Pantoprazole is known to be distributed throughout the body, with its distribution being independent of the route of administration (intravenous or oral) . This compound may have similar transport and distribution characteristics.
Subcellular Localization
Pantoprazole is known to act on the parietal cells of the stomach, specifically targeting the hydrogen-potassium ATPase pump on the luminal surface of the parietal cell membrane . This compound, due to its structural similarity to Pantoprazole, may have a similar subcellular localization.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of pantoprazole impurity I typically involves the condensation of 5-difluoromethoxy-2-mercaptobenzimidazole with 2-chloromethyl-3,4-dimethoxypyridinium hydrochloride. This reaction is followed by oxidation using m-chloroperoxybenzoic acid in dichloromethane . The reaction conditions are carefully controlled to minimize the formation of impurities, including this compound.
Industrial Production Methods: In industrial settings, the production of pantoprazole and its impurities, including impurity I, involves large-scale reactions with stringent quality control measures. The process often includes steps like concentration, precipitation, cooling, filtration, or centrifugation, followed by drying . The goal is to achieve high purity levels while minimizing the presence of impurities.
化学反応の分析
Types of Reactions: Pantoprazole impurity I undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its identification and characterization.
Common Reagents and Conditions:
Oxidation: m-Chloroperoxybenzoic acid in dichloromethane is commonly used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride can be employed under controlled conditions.
Substitution: Halogenated solvents and bases are often used for substitution reactions.
Major Products Formed: The major products formed from these reactions include various oxidized and reduced forms of this compound, which are analyzed using techniques like high-performance liquid chromatography and mass spectrometry .
科学的研究の応用
Pantoprazole impurity I has several scientific research applications:
Biology: Studies on this compound help in understanding the metabolic pathways and potential toxicological effects of impurities in pharmaceuticals.
Medicine: Research on this impurity aids in ensuring the safety and efficacy of pantoprazole by identifying and controlling impurities.
類似化合物との比較
- Pantoprazole N-Oxide
- Pantoprazole Sulfone N-Oxide
- 4’-O-Demethyl Pantoprazole Sulfide
Comparison: Pantoprazole impurity I is unique in its specific structure and formation pathway. Unlike other impurities, it is formed through specific oxidation and condensation reactions. Its identification and control are essential due to its potential impact on the safety and efficacy of pantoprazole .
特性
IUPAC Name |
2-[chloro-(3,4-dimethoxypyridin-2-yl)methyl]sulfinyl-6-(difluoromethoxy)-1H-benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClF2N3O4S/c1-24-11-5-6-20-12(13(11)25-2)14(17)27(23)16-21-9-4-3-8(26-15(18)19)7-10(9)22-16/h3-7,14-15H,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VELRRGVJSURLOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC=C1)C(S(=O)C2=NC3=C(N2)C=C(C=C3)OC(F)F)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClF2N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







